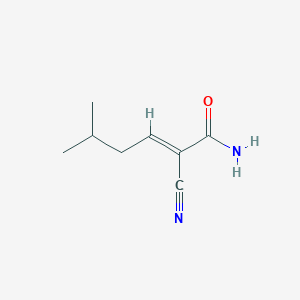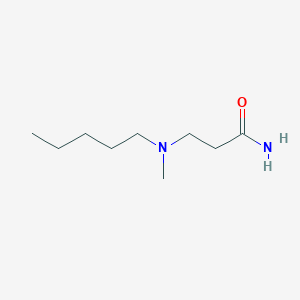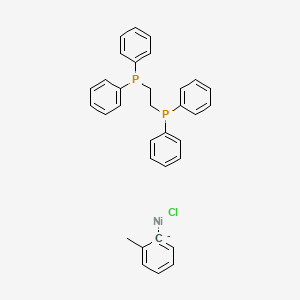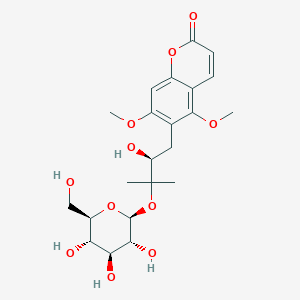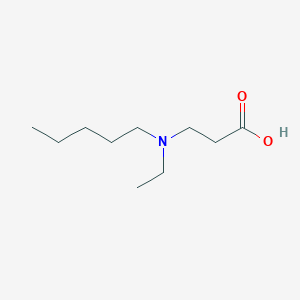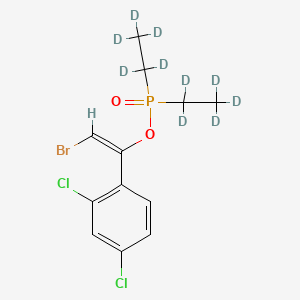
2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its bromine, dichlorophenyl, and phosphoric acid ester groups, making it a versatile molecule in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid typically involves multiple steps. One common method includes the bromination of 1-(2,4-dichlorophenyl)ethanone followed by esterification with phosphoric acid. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid involves its interaction with specific molecular targets. The bromine and dichlorophenyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of various biochemical pathways. The phosphoric acid ester group enhances the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(2,5-dichlorophenyl)ethanone
- 2-Bromo-1-(3,4-difluorophenyl)ethanone
- 2-Bromo-1-(4-methoxyphenyl)ethanone
Uniqueness
2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid is unique due to its specific combination of bromine, dichlorophenyl, and phosphoric acid ester groups. This combination imparts distinct chemical properties, making it more versatile and effective in various applications compared to its similar counterparts .
Propiedades
Fórmula molecular |
C12H14BrCl2O2P |
|---|---|
Peso molecular |
382.08 g/mol |
Nombre IUPAC |
1-[(E)-1-[bis(1,1,2,2,2-pentadeuterioethyl)phosphoryloxy]-2-bromoethenyl]-2,4-dichlorobenzene |
InChI |
InChI=1S/C12H14BrCl2O2P/c1-3-18(16,4-2)17-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+/i1D3,2D3,3D2,4D2 |
Clave InChI |
NLTUCCUWFHJYOV-MKROIWPFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])P(=O)(C([2H])([2H])C([2H])([2H])[2H])O/C(=C/Br)/C1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CCP(=O)(CC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


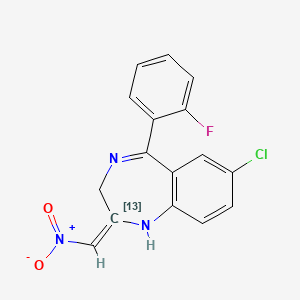
![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid](/img/structure/B13444179.png)
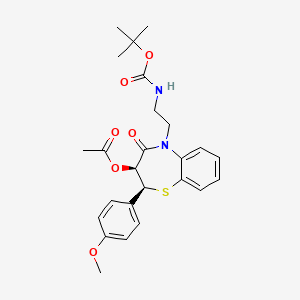
![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)
